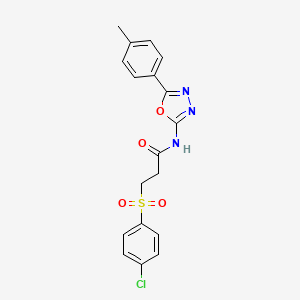

3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological properties. Sulfonamides have been extensively studied for their antitumor activities, as they can act as cell cycle inhibitors and antimitotic agents, disrupting processes like tubulin polymerization and affecting various phases of the cell cycle in cancer cell lines .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multiple steps, starting from simple precursors such as chlorobenzoic acid or chlorophenoxyacetic acid. For instance, the synthesis of related compounds has been reported to begin with esterification, followed by hydrazination, salt formation, cyclization, and final substitution reactions to yield the desired sulfonamide derivatives . These methods have been refined to improve yields and reduce reaction times, with techniques such as ultrasonication being employed to enhance the efficiency of the synthesis process .

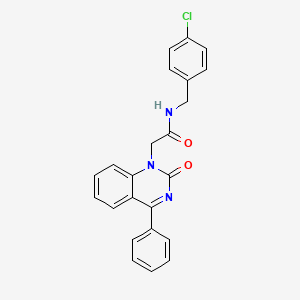

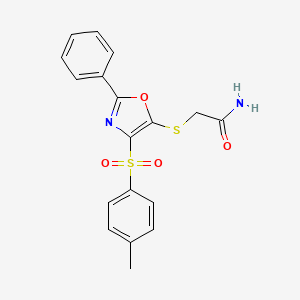

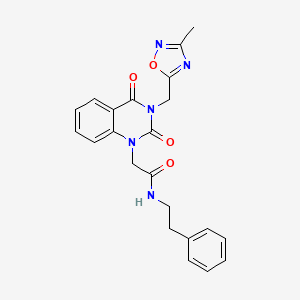

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further linked to a heterocyclic moiety such as an oxadiazole or thiadiazole ring. The presence of substituents like the p-tolyl group and the oxadiazole ring in the compound of interest suggests that it may have significant interactions with biological targets, as these structural features are often associated with pharmacological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The reactivity of the sulfonyl chloride intermediate, for example, allows for the introduction of different amines to yield a range of sulfonamide compounds with varying properties . The ability to modify the chemical structure of sulfonamides through such reactions is crucial for the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like the sulfonyl group can affect the acidity of the compound, while the aromatic and heterocyclic rings can impact its hydrophobicity and thus its solubility in different solvents. These properties are important for the pharmacokinetics and bioavailability of the compounds .

Applications De Recherche Scientifique

Alzheimer's Disease Drug Candidates

Research on derivatives similar to "3-((4-chlorophenyl)sulfonyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)propanamide" has explored their potential as drug candidates for Alzheimer's disease. A study synthesized N-substituted derivatives to evaluate their inhibition activity against the acetylcholinesterase enzyme, aiming to identify new drug candidates for Alzheimer’s disease. The synthesized compounds were also assessed for hemolytic activity to validate their safety as drug candidates (Rehman et al., 2018).

Antiviral Activity

Another area of interest is the antiviral activity of similar sulfonamide derivatives. Synthesis of new derivatives starting from 4-chlorobenzoic acid has been reported, with some compounds showing anti-tobacco mosaic virus activity. This research opens up possibilities for the use of such compounds in plant virus protection, providing a foundation for further exploration in antiviral drug development (Chen et al., 2010).

Anticancer Agents

The potential of 1,3,4-oxadiazole derivatives as anticancer agents has been explored, with studies focusing on the synthesis of substituted compounds and their evaluation against cancer cell lines. These studies highlight the versatility of such compounds in medical research, particularly in the search for new anticancer medications (Redda & Gangapuram, 2007).

Antibacterial and Antifungal Applications

Research into sulfone compounds containing the 1,3,4-oxadiazole moiety has shown promising antibacterial activities against plant pathogens, indicating potential applications in agriculture for protecting crops from bacterial and fungal diseases. These studies suggest the compounds could be developed into new bactericides for plants, highlighting their potential beyond human medical applications (Xu et al., 2012).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S/c1-12-2-4-13(5-3-12)17-21-22-18(26-17)20-16(23)10-11-27(24,25)15-8-6-14(19)7-9-15/h2-9H,10-11H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKGEVTWASENTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)

![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B3010037.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)

![(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3010044.png)

![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)

![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)

![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)